molecular formula C13H15NO5 B15156379 Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate

Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate

Cat. No.: B15156379
M. Wt: 265.26 g/mol
InChI Key: JDNZWLRSLDLSCR-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is an organic compound with the molecular formula C13H15NO5. It is a derivative of butanoic acid and contains a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate is unique due to its combination of a benzyloxycarbonyl protecting group and an oxo group, providing versatile reactivity and compatibility with various synthetic routes. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 4-oxo-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H15NO5/c1-18-12(16)11(7-8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,8,11H,7,9H2,1H3,(H,14,17)

InChI Key

JDNZWLRSLDLSCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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